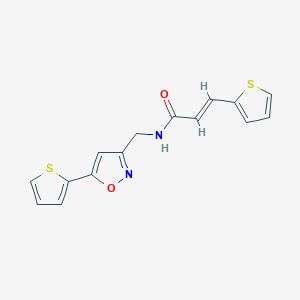
(E)-3-(thiophen-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(thiophen-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acrylamide, also known as TIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TIA is a small molecule inhibitor that has been shown to exhibit potent and selective activity against a range of enzymes and proteins.
Applications De Recherche Scientifique
Herbicidal Activity
Compounds structurally related to acrylamides have been synthesized and investigated for their herbicidal activities. For instance, a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates exhibited potent herbicidal activities, suggesting that the incorporation of a thiophene unit could influence herbicidal efficacy. This indicates a potential agricultural application of similar thiophene-acrylamide derivatives in controlling weed growth Qingmin Wang, Heng Li, Yong-hong Li, Run-qiu Huang, 2004.
Organic Sensitizers for Solar Cells
Novel organic sensitizers, including thiophene derivatives for solar cell applications, have been developed. These sensitizers demonstrate high incident photon to current conversion efficiency when anchored onto TiO2 films, showcasing the role of thiophene and acrylamide derivatives in enhancing solar energy conversion. This suggests the potential use of (E)-3-(thiophen-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acrylamide in photovoltaic applications Sanghoon Kim, Jae Kwan Lee, S. Kang, J. Ko, J. Yum, S. Fantacci, F. De Angelis, D. Di Censo, Md. K. Nazeeruddin, M. Grätzel, 2006.
Adsorption and Chelation Properties
Acrylamide derivatives have been utilized in the synthesis of new chelating resins for the adsorption of metal ions, demonstrating their potential in environmental remediation and water treatment. These applications are relevant to the removal of heavy metals from contaminated water sources Şerife Saçmacı, M. Saçmacı, C. Soykan, Ş. Kartal, 2010.
Polymer Complexes for Medical Applications
Polymers and polymeric complexes derived from acrylamide and thiophene derivatives have been explored for their biomedical applications, including drug delivery systems and biosensors. These materials offer promising platforms for the targeted delivery of therapeutics and the sensitive detection of biological molecules A. El-Sonbati, M. Diab, Sh.M. Morgan, M. Balboula, 2018.
Nonlinear Optical Materials
Thiophene dyes, including those with acrylate groups, have been synthesized and characterized for their nonlinear optical properties. These materials are critical for developing optical limiters and protectors, suggesting potential applications in optical communication and laser protection technologies S. Anandan, S. Manoharan, N. Narendran, T. Girisun, A. Asiri, 2018.
Propriétés
IUPAC Name |
(E)-3-thiophen-2-yl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c18-15(6-5-12-3-1-7-20-12)16-10-11-9-13(19-17-11)14-4-2-8-21-14/h1-9H,10H2,(H,16,18)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJKBLLQOPLYFL-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2373099.png)

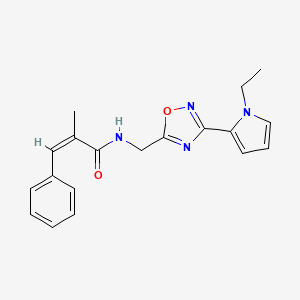
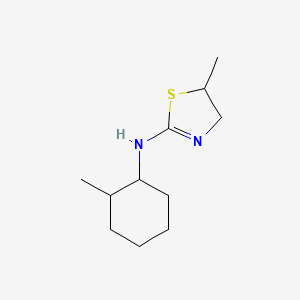
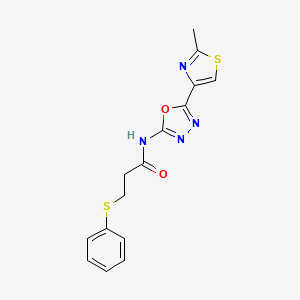
![3-(2-bromophenoxy)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2373111.png)
![cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2373112.png)

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2373115.png)
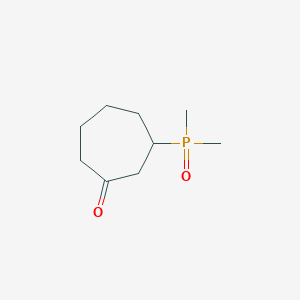
![2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B2373118.png)
![2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2373119.png)
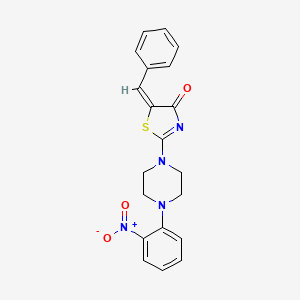
![(5-Bromothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2373121.png)